molecular formula C18H27NO3S B5679604 (3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

(3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

Cat. No. B5679604
M. Wt: 337.5 g/mol
InChI Key: FWAXKAUSMVJNAM-ACJLOTCBSA-N
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Description

The compound is part of a class of chemicals that exhibit significant interest due to their unique chemical structure and potential applications in various fields of chemistry and biochemistry. These compounds, generally featuring piperidinol cores substituted with various functional groups, are studied for their synthetic challenges and versatile chemical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from basic chemical building blocks. For example, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines showcases the complexity of reactions involving piperidine derivatives and their functionalization (Paronikyan et al., 2016). These processes often involve cyclization, halogenation, and nucleophilic substitution reactions to introduce various substituents into the piperidinol framework.

Molecular Structure Analysis

Molecular structure analysis, including NMR and crystallography, plays a crucial role in confirming the configuration and conformation of synthesized compounds. Studies such as the crystal structure determination and Hirshfeld surface analysis provide deep insights into the molecule's geometry, intermolecular interactions, and stabilization mechanisms through hydrogen bonding and π-π interactions (Khan et al., 2013).

properties

IUPAC Name

(5-ethylthiophen-2-yl)-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-3-15-4-5-16(23-15)17(20)19-9-8-18(21,13(2)12-19)14-6-10-22-11-7-14/h4-5,13-14,21H,3,6-12H2,1-2H3/t13-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAXKAUSMVJNAM-ACJLOTCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCC(C(C2)C)(C3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)C(=O)N2CC[C@]([C@@H](C2)C)(C3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

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